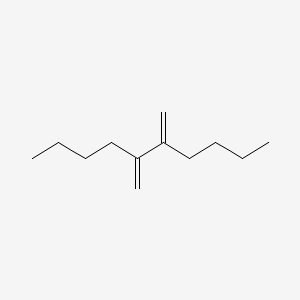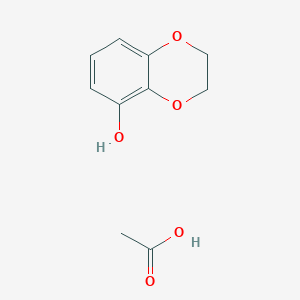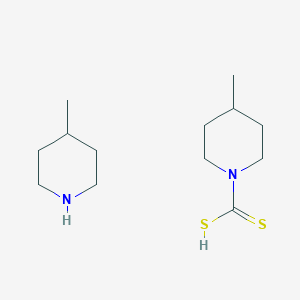
4-Methylpiperidine;4-methylpiperidine-1-carbodithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylpiperidine;4-methylpiperidine-1-carbodithioic acid is a compound that has garnered interest in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a carbodithioic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpiperidine;4-methylpiperidine-1-carbodithioic acid typically involves the reaction of 4-methylpiperidine with carbon disulfide in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Base: Sodium hydroxide or potassium hydroxide is used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
The reaction proceeds through the formation of an intermediate, which subsequently reacts with carbon disulfide to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylpiperidine;4-methylpiperidine-1-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioic acid group to a thiol or other reduced forms.
Substitution: The methyl group on the piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the piperidine ring.
Applications De Recherche Scientifique
4-Methylpiperidine;4-methylpiperidine-1-carbodithioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Methylpiperidine;4-methylpiperidine-1-carbodithioic acid involves its interaction with molecular targets such as enzymes or receptors. The carbodithioic acid group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The piperidine ring may also interact with hydrophobic pockets in target proteins, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methylpiperidine-4-carboxylic acid
- 1-Methylpiperidine-4-carboxylic acid hydrochloride
Uniqueness
4-Methylpiperidine;4-methylpiperidine-1-carbodithioic acid is unique due to the presence of both a piperidine ring and a carbodithioic acid group
Propriétés
Numéro CAS |
6275-92-9 |
|---|---|
Formule moléculaire |
C13H26N2S2 |
Poids moléculaire |
274.5 g/mol |
Nom IUPAC |
4-methylpiperidine;4-methylpiperidine-1-carbodithioic acid |
InChI |
InChI=1S/C7H13NS2.C6H13N/c1-6-2-4-8(5-3-6)7(9)10;1-6-2-4-7-5-3-6/h6H,2-5H2,1H3,(H,9,10);6-7H,2-5H2,1H3 |
Clé InChI |
IPYHRZXDHKJWGN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCNCC1.CC1CCN(CC1)C(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


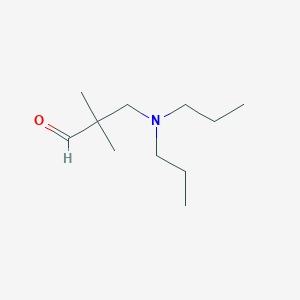
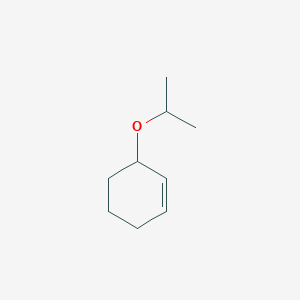
![2H-Naphtho[2,3-D][1,3]dioxole-6-carboxylic acid](/img/structure/B14738626.png)
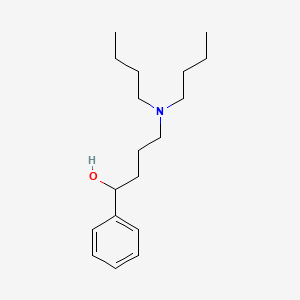
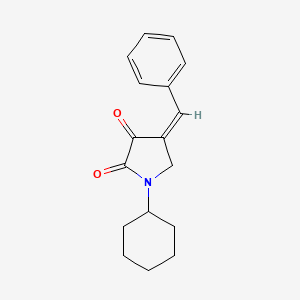
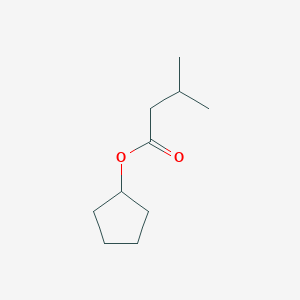
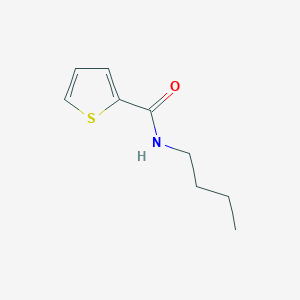
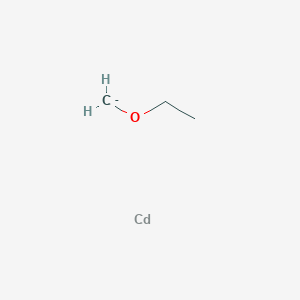
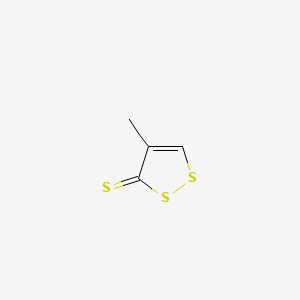
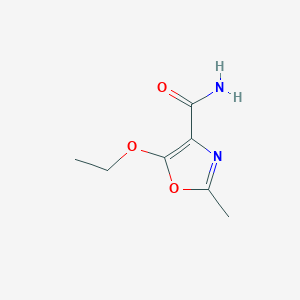
![(3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one](/img/structure/B14738690.png)
![1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile](/img/structure/B14738695.png)
